molecular formula C12H19NO2 B1604968 N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine CAS No. 418773-88-3

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine

Cat. No.: B1604968
CAS No.: 418773-88-3
M. Wt: 209.28 g/mol
InChI Key: NLWAPYVZLYOWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-Dimethoxyphenyl)methyl]propan-2-amine is a secondary amine featuring a 2,3-dimethoxy-substituted benzyl group attached to an isopropylamine backbone. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol. The compound’s structure combines aromatic methoxy substitutions with a branched alkylamine, which may influence its physicochemical properties (e.g., lipophilicity, logP ~2.5) and pharmacological activity.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWAPYVZLYOWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357906
Record name N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418773-88-3
Record name N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine typically involves the formation of a secondary amine by the reaction of a 2,3-dimethoxybenzyl halide or aldehyde derivative with isopropylamine or its equivalents. The key steps include:

Specific Preparation Methods

Reductive Amination Approach

One of the most efficient and commonly employed methods for preparing this compound is via reductive amination of 2,3-dimethoxybenzaldehyde with isopropylamine.

Procedure:

  • Step 1: Condensation of 2,3-dimethoxybenzaldehyde with propan-2-amine to form an imine intermediate.
  • Step 2: Reduction of the imine using a hydride reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the secondary amine.

Advantages:

  • High selectivity for secondary amine formation.
  • Mild reaction conditions minimize side reactions.
  • Good yields typically reported (often >70%).

Notes:

  • The reaction is typically conducted in solvents such as dichloromethane or methanol.
  • Temperature control (0°C to room temperature) is important to optimize yield and minimize by-products.

Nucleophilic Substitution of Benzyl Halides

An alternative method involves nucleophilic substitution of 2,3-dimethoxybenzyl halides with propan-2-amine.

Procedure:

  • Preparation of 2,3-dimethoxybenzyl chloride or bromide from the corresponding alcohol or directly purchased.
  • Reaction with propan-2-amine under reflux or elevated temperatures in a suitable solvent (e.g., ethanol, acetonitrile).
  • The amine acts as a nucleophile, displacing the halide to form the desired secondary amine.

Challenges:

  • Possible competing side reactions such as elimination or over-alkylation.
  • Requires careful stoichiometric control to avoid tertiary amine formation.
  • Purification may be more complex due to side products.

Experimental Data and Yields

Method Starting Material Key Reagents Conditions Yield (%) Notes
Reductive Amination 2,3-Dimethoxybenzaldehyde Propan-2-amine, NaBH(OAc)3 Room temp, DCM solvent 75-85 High selectivity, mild conditions
Nucleophilic Substitution 2,3-Dimethoxybenzyl chloride Propan-2-amine Reflux, ethanol or acetonitrile 50-65 Possible side reactions, requires purification

Research Findings and Optimization

  • Temperature and solvent choice significantly influence the yield and purity of the product. Lower temperatures in reductive amination favor imine formation and selective reduction.
  • Use of sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to milder toxicity and better selectivity in reductive amination.
  • In nucleophilic substitution, the presence of a base (e.g., triethylamine) can help neutralize the released acid and improve reaction rates.
  • Purification is typically performed by crystallization or chromatographic methods, depending on scale and purity requirements.

Related Synthetic Routes in Literature

While direct literature on this compound is limited, related compounds with similar structural motifs have been synthesized using analogous methods. For example, derivatives of 3,4-dimethoxyphenethylamine have been prepared via reaction with epoxides or halides under controlled conditions to yield amine derivatives with high regioselectivity.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Comments
1 Reductive Amination Condensation of aldehyde with amine, followed by reduction 2,3-Dimethoxybenzaldehyde, propan-2-amine, NaBH(OAc)3, DCM, rt 75-85 Preferred method, mild conditions
2 Nucleophilic Substitution Amine displaces halide on benzyl halide 2,3-Dimethoxybenzyl chloride, propan-2-amine, reflux, ethanol 50-65 More side products, purification needed

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl ring can influence its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

NBOMe Series (e.g., 25I-NBOMe)

Structural Differences :

  • NBOMe compounds : Feature a phenethylamine backbone with an N-(2-methoxybenzyl) substitution (e.g., 25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine).
  • Target compound : Replaces the ethylamine with a propan-2-amine (isopropyl group) and lacks the 2-methoxybenzyl moiety.

Pharmacological Implications :

  • NBOMe compounds are potent 5-HT₂A receptor agonists with hallucinogenic effects. The ethylamine chain and 2-methoxybenzyl group enhance binding affinity.
  • The absence of iodine (compared to 25I-NBOMe) likely diminishes potency .

DOI ((±)-2,5-Dimethoxy-4-iodoamphetamine)

Structural Differences :

  • DOI : Contains a 2,5-dimethoxy-4-iodophenyl group attached to a propan-2-amine.
  • Target compound : Substitutes the 2,5-dimethoxy with 2,3-dimethoxy and lacks iodine.

Pharmacological Implications :

  • DOI’s 2,5-dimethoxy and iodine substitutions are critical for high 5-HT₂A/2C receptor affinity and prolonged duration.
  • The 2,3-dimethoxy configuration in the target compound may shift receptor selectivity (e.g., toward adrenergic receptors) or reduce psychedelic activity. The absence of iodine further lowers molecular weight (209.28 vs. 335.19 g/mol) and lipophilicity (logP ~2.5 vs. ~3.5) .

Halogenated Derivatives (e.g., N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine)

Structural Differences :

  • Halogenated analog : Features bromine and fluorine at the 3- and 4-positions of the phenyl ring.
  • Target compound : Lacks halogens, with methoxy groups at 2- and 3-positions.

Pharmacological Implications :

  • Halogens increase lipophilicity (logP ~3.0) and may enhance blood-brain barrier penetration. However, they also raise toxicity risks.

N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine

Structural Differences :

  • Bis-methoxy analog : Contains two 3,5-dimethoxyphenyl groups attached to the methylamine.
  • Target compound : Single 2,3-dimethoxyphenyl group.

Pharmacological Implications :

  • The bis-methoxy analog’s bulkier structure may hinder receptor access or reduce bioavailability.
  • The target compound’s simpler structure likely improves metabolic stability and synthetic yield .

Comparative Data Table

Compound Substituents Amine Type Halogen logP (Predicted) Molecular Weight (g/mol)
N-[(2,3-Dimethoxyphenyl)methyl]propan-2-amine 2,3-Dimethoxyphenyl Propan-2-amine None 2.5 209.28
25I-NBOMe 2,5-Dimethoxy-4-iodo Ethylamine Iodine 3.8 413.25
DOI 2,5-Dimethoxy-4-iodo Propan-2-amine Iodine 3.5 335.19
N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine 3-Bromo-4-fluoro Propan-2-amine Br, F 3.0 246.12
N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine Bis(3,5-dimethoxyphenyl) Propan-2-amine None 3.2 357.41

Research Findings and Implications

  • Receptor Binding : 2,5-Dimethoxy substitutions (e.g., DOI, NBOMe) are strongly associated with 5-HT₂A agonism. The target compound’s 2,3-dimethoxy pattern may favor alternative targets (e.g., α-adrenergic receptors) .
  • Metabolic Stability: Propan-2-amine derivatives like DOI exhibit longer half-lives than ethylamine analogs due to resistance to monoamine oxidase (MAO) degradation. The target compound may share this advantage .
  • Synthetic Accessibility : The target compound can likely be synthesized via reductive amination of 2,3-dimethoxybenzaldehyde with propan-2-amine, similar to methods in .

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propan-2-amine backbone with a dimethoxy-substituted phenyl group. The methoxy groups enhance the lipophilicity and possibly the binding affinity of the compound to biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. The amine group can participate in hydrogen bonding and electrostatic interactions with receptors or enzymes, influencing various physiological pathways. The presence of methoxy groups on the phenyl ring may modulate the compound's binding affinity and specificity towards its targets.

1. Neurotransmitter Modulation

Research indicates that this compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could have implications for mood regulation and neuropsychiatric disorders.

2. Antioxidant Activity

Preliminary studies suggest that similar compounds exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This activity is often assessed using assays such as the ABTS method .

3. Potential Anticancer Activity

The compound's structural analogs have shown promise in targeting cancer-related pathways. For instance, derivatives with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for cancer cell proliferation .

Research Findings and Case Studies

A review of literature reveals several studies focused on the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Queener et al. (2022)Evaluated derivatives as lipophilic inhibitors of DHFR; highlighted structure-activity relationships (SAR) that improve anticancer efficacy .
Baker et al. (2011)Investigated antioxidant properties of related compounds; demonstrated significant protective effects against oxidative damage .
Fumagalli et al. (2020)Reported anticancer activities for β-blocker derivatives; suggested potential therapeutic applications for similar structures in oncology .

Q & A

Q. What synthetic methodologies are recommended for N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine?

The compound can be synthesized via reductive amination, where an imine intermediate formed between 2,3-dimethoxybenzaldehyde and propan-2-amine is reduced using agents like diisobutylaluminum hydride (DIBAL) . Alternative routes include nucleophilic substitution or coupling reactions, as demonstrated in analogous benzylamine syntheses involving methoxy-substituted aromatic systems .

Q. How can the purity and structural identity of this compound be validated?

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula (exact mass: 195.1259 g/mol for C₁₁H₁₇NO₂) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves methoxy, benzyl, and amine protons, while HPLC with UV detection (retention time and response factor calibration) ensures purity . Microwave spectroscopy may aid in conformational analysis .

Q. What analytical challenges arise due to stereochemical considerations?

The compound lacks chiral centers, but enantiomeric impurities in precursors (e.g., (S)-1-(3,4-dimethoxyphenyl)propan-2-amine) require chiral HPLC with columns like Chiralpak® IA/IB and polarimetric detection .

Advanced Research Questions

Q. How can receptor binding affinity and functional activity be evaluated for this compound?

Radioligand displacement assays (e.g., 5-HT₂A receptor binding using [³H]ketanserin) quantify affinity, while calcium mobilization assays in HEK293 cells transfected with 5-HT₂A receptors assess functional potency . In vivo behavioral models (e.g., wet dog shakes in rats) correlate with receptor activation .

Q. How to resolve contradictions between high receptor affinity and weak functional activity?

Such discrepancies may arise from biased agonism or differences in assay systems (e.g., G protein vs. β-arrestin pathways). Use pathway-specific reporters (e.g., TRUPATH biosensors) to dissect signaling bias . Additionally, assess membrane permeability and metabolic stability, as poor bioavailability could reduce functional responses .

Q. What structure–activity relationships (SAR) govern 5-HT₂A receptor interactions?

Analogous compounds (e.g., 25C-NBOMe) show that 2,3-dimethoxy substitution enhances receptor affinity compared to single-methoxy derivatives. The N-benzylpropan-2-amine scaffold contributes to lipophilicity and binding pocket fit. Systematic substitution of methoxy groups or amine alkylation can optimize selectivity .

Q. How to optimize synthetic yields and scalability?

Low yields in reductive amination (e.g., ~50% in non-optimized conditions) can be improved by solvent selection (tetrahydrofuran or dichloromethane), temperature control, and catalytic hydrogenation . Purification via silica gel chromatography with petroleum ether/ethyl acetate (4:1) enhances recovery .

Q. What strategies validate metabolic stability and degradation pathways?

High-resolution LC-MS/MS identifies major metabolites (e.g., O-demethylation products). Accelerated stability studies under varied pH (1–13) and temperatures (25–60°C) reveal degradation kinetics. Use deuterated solvents in NMR to track hydrolytic or oxidative breakdown .

Q. How to address discrepancies in chromatographic data across studies?

Calibrate HPLC methods using reference standards (e.g., pharmacopeial compounds with similar retention factors) and validate column batch consistency. Adjust mobile phase composition (e.g., acetonitrile:buffer ratios) to resolve co-eluting impurities .

Q. What computational tools predict physicochemical properties and toxicity?

Software like Schrödinger’s QikProp calculates logP (predicted ~2.1), solubility, and blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) assess hepatotoxicity risks, while molecular docking (AutoDock Vina) models 5-HT₂A receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.